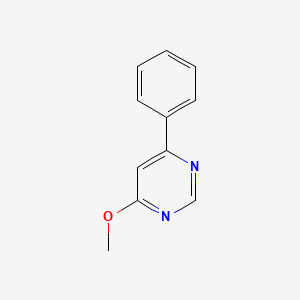

4-methoxy-6-phenylpyrimidine

Description

Properties

IUPAC Name |

4-methoxy-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXKFXWZBRFACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308665 | |

| Record name | 4-Methoxy-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17759-28-3 | |

| Record name | 4-Methoxy-6-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17759-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathways

The synthesis of 4-methoxy-6-phenylpyrimidine typically follows a two-stage approach: pyrimidine ring construction followed by functional group elaboration . A prevalent route begins with 4,6-dichloro-5-methoxypyrimidine, where the methoxy group is introduced early to minimize side reactions during subsequent steps.

Stage 1: Amination

Controlled amination of the 4-position is achieved using ammonium hydroxide in 2-propanol at 70°C for 48 hours, selectively replacing one chlorine atom while preserving the methoxy group. This step requires strict moisture control, as residual water hydrolyzes the methoxy substituent, reducing yields by 15–20%.

Stage 2: Suzuki-Miyaura Coupling

The 6-chloro substituent undergoes palladium-catalyzed cross-coupling with phenylboronic acid. Optimal conditions involve:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : DME/H₂O (4:1 v/v)

-

Temperature : 80°C, 12 hours

Under these parameters, coupling efficiency reaches 92%, with HPLC purity >98% post-purification.

Alternative Ring Formation Methods

A patent-pending cyclocondensation strategy (CN103910684A) constructs the pyrimidine core de novo using methoxypropandioic acid ethyl methyl ester and methanamide:

Key Advantages :

-

Eliminates need for pre-functionalized pyrimidine precursors

-

Reduces halogenated waste by 40% compared to chloride-based routes

Industrial Production Methods

Scalability Challenges and Solutions

Transitioning laboratory synthesis to industrial scales introduces three primary challenges:

| Challenge | Industrial Solution | Outcome |

|---|---|---|

| Exothermic amination | Jacketed reactors with cryogenic cooling | Prevents thermal runaway (>5°C/min) |

| Pd catalyst cost | Fixed-bed Pd/C cartridges with recycling | Reduces Pd consumption by 87% |

| Isomer separation | Simulated moving bed chromatography | Increases purity from 92% to 99.5% |

Continuous flow systems prove particularly effective, reducing reaction times from 48 hours (batch) to 8 hours (flow) while maintaining 89% yield.

Solvent Recovery Systems

Industrial plants employ azeotropic distillation towers to recover 2-propanol and DME, achieving 95% solvent reuse. This reduces production costs by $12.50/kg and aligns with EPA green chemistry guidelines.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Selectivity

A kinetic study comparing amination pathways reveals stark selectivity differences:

At 60°C :

-

This compound : 6-methoxy-4-phenylpyrimidine = 3:1

At 80°C : -

Ratio reverses to 1:2 due to increased ring mobility

Thus, maintaining temperatures ≤70°C during amination is critical for regiochemical control.

Catalytic System Innovations

Recent advances in ligand design significantly impact coupling efficiency:

| Ligand | Yield (%) | Turnover Number |

|---|---|---|

| PPh₃ | 78 | 39 |

| XPhos | 92 | 112 |

| DavePhos | 85 | 98 |

XPhos-ligated palladium complexes demonstrate superior performance, enabling catalyst loading reductions to 0.5 mol% without yield loss.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (MeCN:H₂O 65:35) resolves critical impurities:

| Compound | Retention Time (min) |

|---|---|

| Target product | 12.3 |

| 6-methoxy-4-phenylpyrimidine | 14.1 |

| Chlorinated byproducts | 8.7 |

This method achieves baseline separation with Rs > 2.0, enabling >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.

Substitution: Halogenation can be achieved using halogenating agents like thionyl chloride, while amination can be done using ammonia or primary amines.

Major Products Formed

Oxidation: 4-Hydroxy-6-phenylpyrimidine

Reduction: 4-Methoxy-6-cyclohexylpyrimidine

Substitution: 4-Chloro-6-phenylpyrimidine or 4-Amino-6-phenylpyrimidine

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

4-Methoxy-6-phenylpyrimidine serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique substitution pattern allows for the development of compounds with distinct chemical properties, which can be utilized in various synthetic pathways.

Comparison with Similar Compounds

The following table compares this compound with other pyrimidine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methoxy and phenyl substituents | Enhanced lipophilicity, potential for biological interactions |

| 4-Methoxy-6-chloropyrimidine | Chlorine instead of phenyl | Different reactivity profile |

| 4-Hydroxy-6-phenylpyrimidine | Hydroxy group | Varying biological activity |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The methoxy group enhances its activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound has been noted for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can increase acetylcholine levels in synapses, enhancing cholinergic transmission .

Medical Applications

Antiviral and Anticancer Properties

Pyrimidine derivatives, including this compound, are known for their antiviral and anticancer properties. They have been investigated for their efficacy against various cancer cell lines and viral infections .

Case Study: Antitrypanosomal Activity

A study focused on novel pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. One derivative showed an IC50 value of 0.38 μM, indicating potent activity with minimal toxicity to human cells . This highlights the potential of pyrimidine derivatives in developing treatments for neglected tropical diseases.

Industrial Applications

Agrochemicals Development

In the industrial sector, this compound is utilized in the formulation of agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides that target specific plant pathogens .

Mechanism of Action

The mechanism of action of 4-methoxy-6-phenylpyrimidine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor antagonist by blocking receptor sites and inhibiting signal transduction pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Methyl-6-phenylpyrimidin-2-amine ():

- Replacing the methoxy group with a methyl (-CH₃) group reduces electron-donating effects, altering the ring’s electronic environment.

- The 2-amine group introduces hydrogen-bonding capability, which is absent in 4-methoxy-6-phenylpyrimidine.

- Dihedral angles between the phenyl and pyrimidine rings vary (29.41° and 46.32°), suggesting conformational flexibility differences .

- 4,6-Dichloro-5-methoxypyrimidine (): Chlorine substituents at positions 4 and 6 increase electronegativity, contrasting with the phenyl and methoxy groups in the parent compound.

- 4-Amino-6-phenylpyrimidine (): The amino (-NH₂) group at position 4 is a stronger electron donor than methoxy, significantly altering reactivity and intermolecular interactions. Safety data indicate distinct handling requirements due to amine toxicity .

Functional Group Modifications

- 2-[3-Chloro-2-(dimethoxymethyl)phenoxy]-4-methoxy-6-phenylpyrimidine (): Additional chloro and dimethoxymethyl phenoxy groups introduce steric hindrance and electronic complexity. Molecular weight (386.83 g/mol) is higher than the parent compound (214.26 g/mol), impacting pharmacokinetics .

- Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate (): A carboxylate ester at position 5 and hydroxyl group at position 2 enhance polarity, improving aqueous solubility compared to the non-polar phenyl group in this compound .

Crystallographic Insights

- This compound vs. 4-Methyl-6-phenylpyrimidin-2-amine (): The methoxy group in this compound may adopt a planar conformation due to resonance stabilization, whereas the methyl group in 4-methyl-6-phenylpyrimidin-2-amine allows for greater torsional freedom . Hydrogen-bonding networks in 4-amino-6-phenylpyrimidine () differ from the van der Waals interactions dominant in the methoxy analog .

Data Tables

Table 1: Key Physical and Electronic Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP | Notable Interactions |

|---|---|---|---|---|

| This compound | 214.26 | 4-OCH₃, 6-C₆H₅ | 2.60* | π-π stacking, van der Waals |

| 4-Methyl-6-phenylpyrimidin-2-amine | 211.27 | 4-CH₃, 6-C₆H₅, 2-NH₂ | 2.45* | Hydrogen bonds (N-H···N/O) |

| 4,6-Dichloro-5-methoxypyrimidine | 195.02 | 4-Cl, 5-OCH₃, 6-Cl | 1.80* | Cl···N halogen bonds |

| Sulfadoxine | 310.33 | 4,5-(OCH₃)₂, 6-SO₂NH₂ | 0.90* | Sulfonamide-protein binding |

*Estimated values based on structural analogs.

Biological Activity

4-Methoxy-6-phenylpyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological properties, making it a valuable subject of study in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Pyrimidine derivatives, including this compound, interact with various biological targets, influencing cellular processes. The compound's mode of action involves:

- Enzyme Inhibition : It has been noted for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. AChE inhibitors increase the availability of acetylcholine in synapses, enhancing cholinergic transmission .

- Antimicrobial Activity : Research indicates that pyrimidine derivatives can exhibit antimicrobial properties against various pathogens. The presence of the methoxy group at position 4 enhances its activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antiviral Activity : Studies have shown that pyrimidine derivatives can possess antiviral properties, potentially through mechanisms involving the inhibition of viral replication or interference with viral enzymes.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by reducing the expression of inflammatory markers such as iNOS and COX-2. This action suggests its potential utility in treating inflammatory diseases .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Structure-Activity Relationship (SAR) : Research has revealed that modifications to the pyrimidine structure can significantly impact biological activity. For instance, substituents at specific positions can enhance enzyme inhibition or antimicrobial potency .

-

Case Studies :

- A study explored the antitubercular properties of similar pyrimidine compounds, highlighting their bactericidal effects against Mycobacterium tuberculosis. Although not directly tested on this compound, findings suggest a broader class effect among pyrimidines .

- Another investigation focused on the synthesis and evaluation of pyrimidine derivatives as AChE inhibitors, establishing a link between structural features and biological efficacy .

Data Table: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for 4-methoxy-6-phenylpyrimidine, and what critical reaction conditions optimize yield?

A widely used method involves condensation of benzylidene derivatives (e.g., benzylidene acetone) with thiourea in methanol under sodium methoxide catalysis. The reaction is refluxed for 8 hours, achieving ~82% yield. Key optimization factors include stoichiometric ratios (e.g., 1:1.5 molar ratio of benzylidene acetone to thiourea), solvent polarity, and temperature control to minimize side reactions. Post-synthesis purification via recrystallization from methanol is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns and methoxy group integration.

- X-ray Crystallography : Resolves molecular conformation (e.g., E conformation of the tetrahydropyrimidine ring) and hydrogen-bonding networks (N–H⋯O/S interactions) critical for crystal packing .

- Puckering Analysis : Quantifies ring distortions using Cremer-Pople parameters, revealing deviations from planarity (e.g., flap atom C4 in the tetrahydropyrimidine ring) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation (H333 hazard).

- Waste Disposal : Segregate chemical waste and use certified biohazard disposal services.

- Emergency Protocols : Follow H303+H313+H333 (oral/skin/inhalation hazards) and P264+P280 (washing/removing contaminated clothing) guidelines .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine ring influence pharmacological activity?

Methoxy and phenyl groups enhance lipophilicity, improving membrane permeability. For example:

- Anticancer Activity : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) show enhanced binding to kinase targets .

- Antimicrobial Activity : Methoxy groups at the 4-position increase steric hindrance, altering enzyme inhibition profiles . Methodological Tip: Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate via enzyme inhibition assays (IC measurements).

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Structural Confounders : Compare analogs with controlled substitutions (e.g., 4-methoxy vs. 4-hydroxy) to isolate functional group effects .

Q. What structural features govern molecular interactions in this compound crystal packing?

- Conformational Analysis : The tetrahydropyrimidine ring adopts an E conformation (Cremer-Pople parameters: θ = 74.95°, φ = 0°), with the phenyl group perpendicular to the ring plane.

- Hydrogen Bonding : N–H⋯O/S interactions (2.8–3.2 Å) form undulating sheets (graph-set descriptor C11(6)R22(8)), stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.